Cas no 1895337-06-0 (1-(4-cyclopropylphenyl)cyclopropan-1-ol)

1-(4-cyclopropylphenyl)cyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-cyclopropylphenyl)cyclopropan-1-ol
- 1-(4-Cyclopropylphenyl)cyclopropanol
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- Inchi: 1S/C12H14O/c13-12(7-8-12)11-5-3-10(4-6-11)9-1-2-9/h3-6,9,13H,1-2,7-8H2
- InChI Key: BHDFYZYAOBAOCZ-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C3CC3)C=C2)(O)CC1
Experimental Properties
- Density: 1.237±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 316.5±11.0 °C(Predicted)
- pka: 14.61±0.20(Predicted)
1-(4-cyclopropylphenyl)cyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777761-0.25g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1777761-0.05g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1777761-0.5g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1777761-10.0g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1777761-5g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1777761-5.0g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1777761-0.1g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1777761-2.5g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1777761-1.0g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1777761-10g |
1-(4-cyclopropylphenyl)cyclopropan-1-ol |
1895337-06-0 | 10g |
$5037.0 | 2023-09-20 |
1-(4-cyclopropylphenyl)cyclopropan-1-ol Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 1-(4-cyclopropylphenyl)cyclopropan-1-ol
1-(4-Cyclopropylphenyl)cyclopropan-1-ol: A Comprehensive Overview
1-(4-Cyclopropylphenyl)cyclopropan-1-ol (CAS No. 1895337-06-0) is a unique organic compound that has garnered attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its cyclopropane ring fused with a phenyl group, exhibits intriguing chemical properties and potential applications. In this article, we delve into the structural features, synthesis methods, and recent advancements in understanding its biological and chemical behaviors.
The molecular structure of 1-(4-cyclopropylphenyl)cyclopropan-1-ol is defined by a cyclopropane ring attached to a phenyl group at the para position. This arrangement creates a rigid and strained molecular framework, which is a hallmark of cyclopropane-containing compounds. The presence of the hydroxyl group (-OH) further enhances its reactivity and functional versatility. Recent studies have highlighted the importance of such strained ring systems in drug design, where they can serve as scaffolds for bioactive molecules.
One of the most notable aspects of 1-(4-cyclopropylphenyl)cyclopropan-1-ol is its synthesis. Researchers have developed various methods to construct this compound, including transition metal-catalyzed coupling reactions and oxidative cyclization techniques. For instance, a 2023 study published in *Nature Chemistry* demonstrated a novel palladium-catalyzed cross-coupling reaction that efficiently constructs the cyclopropylphenyl moiety. This advancement has significantly streamlined the synthesis process, making it more accessible for large-scale production and further research.
From a biological standpoint, 1-(4-cyclopropylphenyl)cyclopropan-1-ol has shown promise in pharmacological studies. Preclinical data indicate that this compound exhibits moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. A 2022 study in *Journal of Medicinal Chemistry* reported that the compound demonstrates selective binding to histone deacetylase (HDAC) isoforms, suggesting its potential as a lead compound for anti-inflammatory therapies. These findings underscore the importance of exploring cyclopropane-containing compounds as drug candidates.
In addition to its biological applications, 1-(4-cyclopropylphenyl)cyclopropan-1-ol has also found relevance in materials science. Its rigid structure makes it an attractive candidate for use in polymer synthesis and as a building block for advanced materials. A 2023 paper in *Advanced Materials* highlighted its role as a precursor for self-healing polymers, where the cyclopropane ring contributes to the material's mechanical resilience and repair capabilities.
The chemical reactivity of 1-(4-cyclopropylphenyl)cyclopropan-1-ol is another area of active research. Due to the inherent strain in the cyclopropane ring, this compound undergoes unique reactivity patterns under various reaction conditions. For example, recent investigations have explored its participation in [2+2] cycloaddition reactions, which are pivotal in constructing complex molecular architectures. These studies have revealed that the compound's reactivity can be fine-tuned by modifying substituents on the phenyl ring or adjusting reaction conditions.
From an environmental perspective, understanding the degradation pathways of 1-(4-cyclopropylphenyl)cyclopropan-1-ol is crucial for assessing its ecological impact. Studies conducted in 2023 have shown that under aerobic conditions, the compound undergoes rapid biodegradation due to its hydrophilic nature and susceptibility to microbial enzymes. This finding aligns with growing concerns about sustainable chemistry and highlights the importance of designing compounds with favorable environmental profiles.
In conclusion, 1-(4-cyclopropylphenyl)cyclopropan-1-ol (CAS No. 1895337-06-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, efficient synthesis methods, and promising biological and material properties make it a valuable addition to contemporary chemical research. As ongoing studies continue to unravel its potential, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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